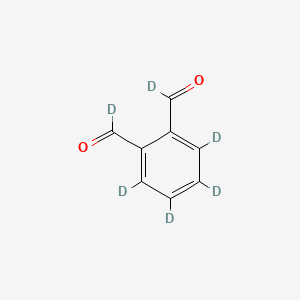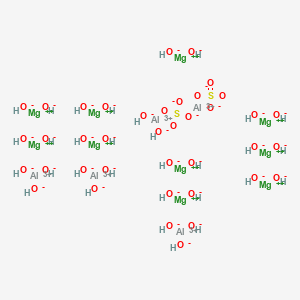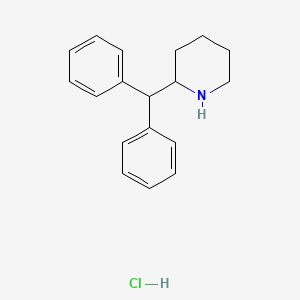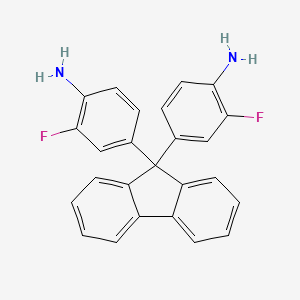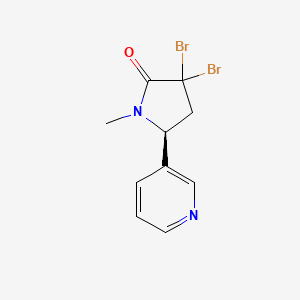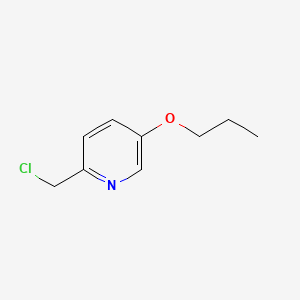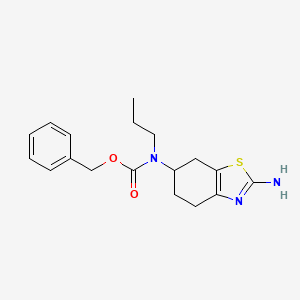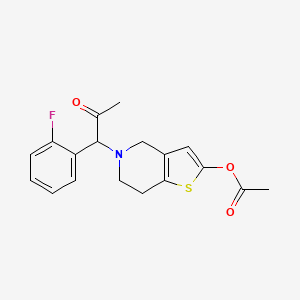
Methylprasugrel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methylprasugrel, also known as this compound, is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Descyclopropyl-2-oxopropyl Prasugrel, also known as Methylprasugrel, is a prodrug that targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .
Mode of Action
The active metabolite of this compound irreversibly binds to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .
Biochemical Pathways
This compound is a thienopyridine derivative, structurally and pharmacologically related to clopidogrel and ticlopidine . It is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The metabolic activation of this compound involves two competitive pathways resulting in the opening of its thiophene ring .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in different populations . After administration, it is rapidly absorbed and metabolized to its active form. The active metabolite’s AUC0–4 and Cmax increase dose-proportionally across the dose range of 5 mg to 60 mg . The median Tmax is 0.5 h in all groups . The exposure to the active metabolite in Asian subjects was found to be higher than in Caucasians .
Result of Action
The result of this compound’s action is a significant reduction in platelet aggregation, leading to a decreased risk of thrombotic cardiovascular events . This comes with an increased risk of bleeding .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, genetic factors can influence the individual’s response to the drug
Biochemical Analysis
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Descyclopropyl-2-oxopropyl Prasugrel involves its interaction with the platelet ADP P2Y12 receptor. It acts as a specific, irreversible antagonist of this receptor . This interaction leads to the inhibition of ADP-mediated platelet activation and aggregation .
Metabolic Pathways
Descyclopropyl-2-oxopropyl Prasugrel is involved in metabolic pathways that include interactions with enzymes or cofactors. It has been suggested that there are two competing metabolic pathways for the opening of the 2c thiolactone ring of Descyclopropyl-2-oxopropyl Prasugrel .
Properties
IUPAC Name |
[5-[1-(2-fluorophenyl)-2-oxopropyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-11(21)18(14-5-3-4-6-15(14)19)20-8-7-16-13(10-20)9-17(24-16)23-12(2)22/h3-6,9,18H,7-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIXUFWLNCNCHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1F)N2CCC3=C(C2)C=C(S3)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol](/img/structure/B590397.png)
![Cyclopropa[2,3]pyrrolo[1,2-A]pyrazine](/img/structure/B590398.png)
![4-[3-(4-Hydroxyphenylethylamino)butyl]phenol](/img/structure/B590400.png)

